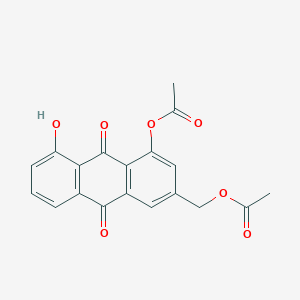
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is an organic compound with the molecular formula C18H12O6. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon. The presence of acetoxy and hydroxy groups, along with the dioxo functionalities, makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is usually heated to promote the acetylation process, followed by purification steps like recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetoxy-5-oxo-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate.
Reduction: Formation of (4-acetoxy-5-hydroxy-9,10-dihydroxy-9,10-dihydroanthracen-2-yl)methyl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetoxy group.
Aplicaciones Científicas De Investigación
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and acetoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dioxo groups may also play a role in redox reactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 4-acetoxy-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 2-methyl-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 5-acetyl-9,10-dimethoxy-anthracen-1-yl ester
Uniqueness
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of acetoxy, hydroxy, and dioxo groups on the anthracene backbone makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C19H14O7 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C19H14O7/c1-9(20)25-8-11-6-13-17(15(7-11)26-10(2)21)19(24)16-12(18(13)23)4-3-5-14(16)22/h3-7,22H,8H2,1-2H3 |
Clave InChI |
UZUHQLZQUHUYGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


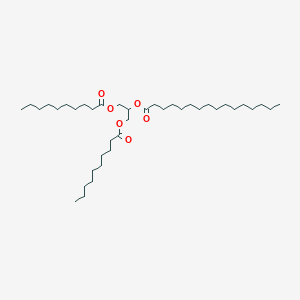
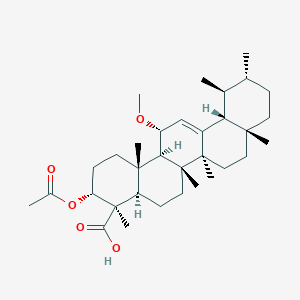
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
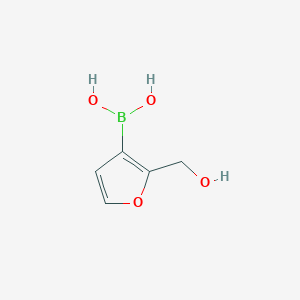

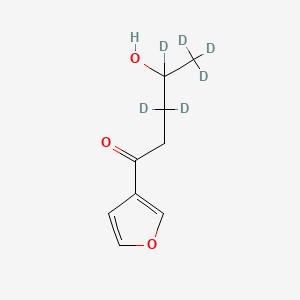
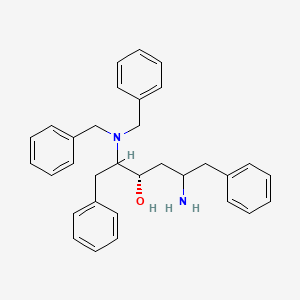
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
